molecular formula C27H37FO5 B094889 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate CAS No. 15423-85-5

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate

Cat. No. B094889
CAS RN: 15423-85-5
M. Wt: 460.6 g/mol
InChI Key: TYNWNTXJZVLQLQ-VADKKIFPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate, also known as flumethasone, is a synthetic glucocorticoid steroid that has been widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been used to investigate the mechanisms of various physiological processes and diseases.

Mechanism Of Action

Flumethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate complex then translocates to the nucleus, where it regulates the expression of target genes by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. Flumethasone also inhibits the activity of pro-inflammatory transcription factors such as NF-kappaB and AP-1, and reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

Biochemical And Physiological Effects

Flumethasone has a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, and reduces the migration of immune cells to sites of inflammation. It also inhibits the activity of pro-inflammatory enzymes such as COX-2 and iNOS, and reduces the production of reactive oxygen species (ROS) and nitric oxide (NO). Flumethasone also induces the expression of anti-inflammatory proteins such as annexin-1 and IkappaB-alpha, and promotes the resolution of inflammation.

Advantages And Limitations For Lab Experiments

Flumethasone has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist that can be used to investigate the effects of glucocorticoids on various physiological processes and diseases. It is also stable and easy to handle, and can be administered by various routes such as oral, intravenous, and topical. However, there are also some limitations to the use of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in lab experiments. It has a short half-life and rapid metabolism, which may limit its duration of action. It also has some potential side effects such as immunosuppression and metabolic disturbances, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the use of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in scientific research. One direction is to investigate the mechanisms of its anti-inflammatory and immunosuppressive effects in more detail, and to identify new target genes and signaling pathways that are regulated by 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate. Another direction is to explore the potential therapeutic applications of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Finally, there is a need to develop new analogs and derivatives of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate that have improved pharmacokinetic and pharmacodynamic properties, and reduced side effects.

Synthesis Methods

Flumethasone can be synthesized by the reaction of 9-alpha-fluoro-16-beta-methylprednisolone with valeric acid anhydride in the presence of a catalyst. The product is then purified by recrystallization to obtain pure 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate.

Scientific Research Applications

Flumethasone has been widely used in scientific research to investigate the mechanisms of various physiological processes and diseases. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the mechanisms of inflammation, immune response, and cancer.

properties

CAS RN

15423-85-5

Product Name

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate

Molecular Formula

C27H37FO5

Molecular Weight

460.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H37FO5/c1-6-7-8-23(32)33-27(17(3)29)16(2)13-21-20-10-9-18-14-19(30)11-12-24(18,4)26(20,28)22(31)15-25(21,27)5/h11-12,14,16,20-22,31H,6-10,13,15H2,1-5H3/t16-,20-,21-,22-,24-,25-,26-,27-/m0/s1

InChI Key

TYNWNTXJZVLQLQ-VADKKIFPSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C

SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C

Other CAS RN

15423-85-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.